2-Chloro-4,5-diphenylpyridine
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Overview
Description
2-Chloro-4,5-diphenylpyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 2-position and two phenyl groups at the 4 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-diphenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with benzene derivatives under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where 2-chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-diphenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
2-Chloro-4,5-diphenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved can vary based on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-diphenylpyridine
- 2-Chloro-3,5-diphenylpyridine
- 2-Chloro-4,5-dimethylpyridine
Comparison
2-Chloro-4,5-diphenylpyridine is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior due to the electronic and steric effects imparted by the phenyl groups at the 4 and 5 positions .
Properties
Molecular Formula |
C17H12ClN |
---|---|
Molecular Weight |
265.7 g/mol |
IUPAC Name |
2-chloro-4,5-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
FEQLANYIXVNUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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